molecular formula C6H15ClN2O B3386698 (2-Methyloxan-4-yl)hydrazine hydrochloride CAS No. 748781-12-6

(2-Methyloxan-4-yl)hydrazine hydrochloride

Cat. No.: B3386698
CAS No.: 748781-12-6
M. Wt: 166.65 g/mol
InChI Key: JZVZKOPTZZYFAY-UHFFFAOYSA-N
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Description

(2-Methyloxan-4-yl)hydrazine hydrochloride is an organic hydrazine derivative characterized by a tetrahydropyran (oxane) ring substituted with a methyl group at the 2-position and a hydrazine moiety at the 4-position, forming a hydrochloride salt. This compound is used in specialized chemical syntheses and materials science applications, particularly as a reducing agent in perovskite solar cell fabrication . Key properties include:

  • Molecular formula: C₆H₁₃ClN₂O
  • Safety profile: Highly reactive, hygroscopic, and corrosive; requires storage at +4°C in airtight containers away from moisture and heat .

Properties

IUPAC Name

(2-methyloxan-4-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-5-4-6(8-7)2-3-9-5;/h5-6,8H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVZKOPTZZYFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxan-4-yl)hydrazine hydrochloride involves the reaction of (2-methyltetrahydro-2H-pyran-4-yl)hydrazine with hydrochloric acid . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The compound is obtained as a white powder with a melting point of 144-146°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxan-4-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

(2-Methyloxan-4-yl)hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyloxan-4-yl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group in the compound can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Hydrazine Hydrochloride Family

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents Key Features
(2-Methyloxan-4-yl)hydrazine HCl C₆H₁₃ClN₂O 2-methyltetrahydropyran, hydrazine Used in perovskite solar cells
(2,2-Dimethyloxan-4-yl)hydrazine diHCl C₇H₁₈Cl₂N₂O 2,2-dimethyltetrahydropyran, hydrazine Dihydrochloride salt; higher molecular weight
(4-Methoxyphenyl)hydrazine HCl C₇H₁₀ClN₂O 4-methoxyphenyl, hydrazine Neuroinflammation research; COX inhibitor
(2-Fluoro-4-methylphenyl)hydrazine HCl C₇H₈ClFN₂ 2-fluoro-4-methylphenyl, hydrazine Intermediate in fluorinated drug synthesis

Key Observations :

  • Salt Form : Dihydrochloride derivatives (e.g., (2,2-Dimethyloxan-4-yl)hydrazine diHCl) exhibit higher solubility in polar solvents but may require adjusted stoichiometry in reactions .

Functional Analogs in Materials Science

Key Findings :

  • However, structurally similar hydrazine halides like PHC and THC show efficiencies of 22.6% and 23.0%, respectively, highlighting the role of substituents (e.g., thienyl groups in THC enhance electron donation) .

Reactivity in Condensation and Cyclization Reactions

  • (2-Methyloxan-4-yl)hydrazine HCl : Used in macrocyclic compound synthesis via aldol condensation and hydrazine coupling .
  • (4-Methoxyphenyl)hydrazine HCl : Employed in indole-based anticancer agent synthesis; reacts with carboxylic acids via EDCI-mediated coupling .
  • Phenylhydrazine HCl: Catalyzes chromanone condensation reactions at carbonyl or C-2 positions, leading to pyrazoline formation .

Mechanistic Insights :

  • The oxane ring in (2-Methyloxan-4-yl)hydrazine HCl may hinder nucleophilic attack compared to less sterically hindered phenylhydrazines, favoring selective reactions at less crowded sites .

Biological Activity

(2-Methyloxan-4-yl)hydrazine hydrochloride, also known as Rac-[(2R,4S)-2-methyloxan-4-yl]hydrazine hydrochloride, is a compound characterized by its unique hydrazine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5_{5}H12_{12}ClN2_{2}. It features a hydrazine group attached to a methyloxane moiety, which contributes to its potential biological activities. The stereochemistry of the compound is crucial for its interaction with biological targets.

1. Buffering Agent in Cell Culture

This compound serves as a non-ionic organic buffering agent in cell culture systems. It helps maintain optimal pH levels (6 to 8.5), which is essential for various cellular processes and experimental conditions .

2. Potential Antimicrobial and Anticancer Properties

Research indicates that hydrazine derivatives, including this compound, may exhibit antimicrobial and anticancer properties. Hydrazones, a class of compounds related to hydrazines, have shown diverse biological activities such as:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Some derivatives have demonstrated cytotoxic effects on cancer cell lines .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The hydrazine moiety may participate in redox reactions or act as a nucleophile, influencing various biochemical pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of hydrazine derivatives:

  • Antimicrobial Activity : A study demonstrated that hydrazone derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 125 μg/mL against various pathogens .
  • Cytotoxicity Against Cancer Cell Lines : Research has shown that certain hydrazone derivatives derived from hydrazines can have IC50_{50} values as low as 6.7 nM against breast cancer cell lines . This indicates the potential for developing new anticancer agents based on the structure of this compound.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
HydralazinePhenylhydrazine derivativeAntihypertensive
PhenelzineMonoamine oxidase inhibitorAntidepressant
BenzylhydrazineSimple hydrazine derivativeIntermediate in synthesis
This compoundUnique methyloxane structurePotential antimicrobial and anticancer properties

The unique methyloxane structure of this compound distinguishes it from simpler hydrazines, potentially offering unique biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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